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molecular formula C8H4ClNO B2836289 3-Chloro-4-formylbenzonitrile CAS No. 58588-64-0

3-Chloro-4-formylbenzonitrile

Cat. No. B2836289
M. Wt: 165.58
InChI Key: UGRNLUNAHZKZTG-UHFFFAOYSA-N
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Patent
US08404709B2

Procedure details

The crude 3-chloro-4-[2-(dimethylamino)vinyl]benzonitrile obtained in this way is taken up in 500 ml of THF/water (1:1), and 77.6 g (362.9 mmol) of sodium periodate are added. The mixture is stirred at room temperature for 18 h, and then the precipitate which has separated out is removed by filtration. The filtrate is mixed with saturated sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic phases are dried with sodium sulfate, and the solvent is removed in a rotary evaporator. The crude product is purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 7:3). 3.0 g (15% of theory) of the title compound are obtained.
Name
3-chloro-4-[2-(dimethylamino)vinyl]benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH:10]=CN(C)C)[C:5]#[N:6].I([O-])(=O)(=O)=[O:16].[Na+]>C1COCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH:10]=[O:16])[C:5]#[N:6] |f:1.2,3.4|

Inputs

Step One
Name
3-chloro-4-[2-(dimethylamino)vinyl]benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1C=CN(C)C
Step Two
Name
Quantity
77.6 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate which has separated out
CUSTOM
Type
CUSTOM
Details
is removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate is mixed with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silica gel, mobile phase: cyclohexane/ethyl acetate 7:3)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C#N)C=CC1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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